molecular formula C12H20O4 B13782240 Oct-7-enylsuccinic acid CAS No. 94386-55-7

Oct-7-enylsuccinic acid

Cat. No.: B13782240
CAS No.: 94386-55-7
M. Wt: 228.28 g/mol
InChI Key: OFVPQIROYJTTQC-UHFFFAOYSA-N
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Description

Oct-7-enylsuccinic acid is an organic compound featuring a succinic acid backbone substituted with an unsaturated oct-7-enyl chain. This structure combines the carboxylic acid functionality of succinic acid with the hydrophobic and reactive alkene moiety of the octenyl group. Such compounds are typically used in industrial applications, including emulsifiers, surfactants, and polymer modifiers, due to their amphiphilic nature and ability to undergo further chemical reactions (e.g., esterification, epoxidation) .

Properties

CAS No.

94386-55-7

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

2-oct-7-enylbutanedioic acid

InChI

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h2,10H,1,3-9H2,(H,13,14)(H,15,16)

InChI Key

OFVPQIROYJTTQC-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Oct-7-enylsuccinic acid can be synthesized through the reaction of succinic anhydride with 1-octene. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the addition of the octenyl group to the succinic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where succinic anhydride and 1-octene are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: Oct-7-enylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the octenyl group to a single bond, forming octylsuccinic acid.

    Substitution: The compound can undergo substitution reactions where the octenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Octylsuccinic acid.

    Substitution: Products with different functional groups replacing the octenyl group.

Scientific Research Applications

Chemistry: Oct-7-enylsuccinic acid is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules with specific properties.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often employed in biochemical assays to investigate cellular processes.

Medicine: The compound has potential applications in drug development, particularly in the design of molecules that can interact with specific biological targets. Its ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry.

Industry: this compound is used in the production of surfactants, emulsifiers, and other industrial chemicals. Its amphiphilic nature allows it to stabilize emulsions and improve the properties of various products.

Mechanism of Action

The mechanism of action of oct-7-enylsuccinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The octenyl group allows for hydrophobic interactions, while the succinic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Octenyl Succinic Anhydride (OSA)

OSA is a widely studied derivative of succinic acid, modified with an octenyl group. Key comparisons include:

  • Structure : OSA contains an anhydride group instead of carboxylic acid, making it more reactive in esterification reactions with starch or proteins .
  • Applications : OSA-modified starch is a common emulsifier in food and pharmaceuticals. Oct-7-enylsuccinic acid, with free carboxylic acids, may exhibit different solubility and pH-dependent behavior, limiting its use in neutral formulations but enhancing utility in acidic environments.
  • Emulsifying Efficiency: OSA’s emulsifying properties are attributed to its balanced hydrophile-lipophile balance (HLB). The position of the double bond (octenyl vs.

Oleic Acid (9(Z)-Octadecenoic Acid)

Oleic acid, a monounsaturated C18 fatty acid, shares structural similarities in its alkene moiety but differs in chain length and functional groups:

  • Molecular Weight : Oleic acid (282.47 g/mol) is significantly larger than this compound (~228 g/mol estimated), affecting viscosity and melting points .
  • Hazards: Oleic acid is generally non-hazardous, while succinic acid derivatives like cis-epoxysuccinic acid are classified as skin/eye irritants (H315, H319) . This compound may pose moderate hazards due to its carboxylic acid groups.
  • Applications : Oleic acid is used in lubricants and cosmetics, whereas this compound’s dual functionality makes it suitable for polymer crosslinking or as a surfactant precursor .

7-Octenoic Acid Ethyl Ester

This ester derivative of a shorter-chain unsaturated acid highlights key differences:

  • Volatility : The ethyl ester (MW 170.25 g/mol) is more volatile than this compound, favoring use in fragrances or plasticizers .
  • Reactivity : The ester group is less reactive toward nucleophiles compared to carboxylic acids, limiting its utility in covalent modification reactions .

cis-Epoxysuccinic Acid

A succinic acid derivative with an epoxy group instead of an alkenyl chain:

  • Chemical Reactivity : The epoxy group enables ring-opening reactions for pharmaceutical intermediates, whereas this compound’s alkene allows for additions (e.g., hydrogenation, epoxidation) .
  • Safety Profile : Classified as a skin/eye irritant (H315, H319), similar to many succinic acid derivatives .

Data Table: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Hazards (GHS)
This compound C₁₂H₂₀O₄ ~228 Carboxylic acid, alkene Surfactants, polymers Likely H315, H319
OSA C₁₂H₁₈O₃ 210.27 Anhydride, alkene Food emulsifiers Irritant (varies)
Oleic acid C₁₈H₃₄O₂ 282.47 Carboxylic acid, alkene Cosmetics, lubricants Non-hazardous
7-Octenoic acid ethyl ester C₁₀H₁₈O₂ 170.25 Ester, alkene Fragrances, plasticizers Not classified
cis-Epoxysuccinic acid C₄H₄O₅ 132.07 Carboxylic acid, epoxy Pharmaceuticals H315, H319

Q & A

Q. Methodological Answer :

  • Synthesis : Begin with succinic anhydride and a C8 alkene derivative under controlled anhydrous conditions, using catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) to promote esterification. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 60–80°C) to minimize side products like diesters .
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regioselectivity and purity. Compare chemical shifts with literature values for analogous succinic acid derivatives. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms ester/acid functional groups. Report melting points and retention factors (Rf) for reproducibility .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

Q. Methodological Answer :

  • Step 1 : Verify experimental conditions (solvent, temperature, concentration) and recalibrate instruments to rule out technical errors.
  • Step 2 : Perform computational simulations (e.g., density functional theory, DFT) to predict splitting patterns and compare with observed data. Use software like Gaussian or ADF for conformational analysis .
  • Step 3 : Re-synthesize the compound under varied conditions (e.g., inert atmosphere, alternative catalysts) to isolate stereoisomers or polymorphs. X-ray crystallography may clarify structural ambiguities .
  • Step 4 : Cross-reference findings with peer-reviewed studies on analogous alkenylsuccinic acids to identify systematic trends or artifacts .

Basic: What analytical techniques are most reliable for quantifying this compound in mixed reaction systems?

Q. Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Ideal for separating and quantifying the target compound amid byproducts. Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) and optimize ionization parameters (ESI negative mode recommended) .
  • Titrimetry : For crude purity estimates, employ acid-base titration with NaOH (0.1 M) and phenolphthalein indicator, accounting for potential interference from residual reactants .
  • Validation : Calibrate instruments using certified reference standards. Report limits of detection (LOD) and quantification (LOQ) to ensure data robustness .

Advanced: How should researchers design experiments to investigate the acid’s stereochemical effects on biological activity (e.g., enzyme inhibition)?

Q. Methodological Answer :

  • Design : Prepare enantiomerically pure isomers via chiral chromatography or asymmetric synthesis. Use circular dichroism (CD) to confirm configurations .
  • Assays : Conduct dose-response studies (IC₅₀ determinations) with target enzymes (e.g., lipases) under physiological pH and temperature. Include controls for non-specific binding (e.g., bovine serum albumin) .
  • Data Analysis : Apply nonlinear regression models (e.g., Hill equation) to activity data. Compare enantiomer activities using ANOVA with post-hoc Tukey tests (α = 0.05). Correlate structural features (e.g., dihedral angles from DFT) with inhibitory potency .

Basic: What are the best practices for reporting synthetic yields and purity of this compound in manuscripts?

Q. Methodological Answer :

  • Yields : Report both isolated and theoretical yields, specifying whether yields are optimized or representative. For multi-step syntheses, include stepwise yields .
  • Purity : Provide NMR integration values (≥95% purity expected) and HPLC chromatograms (λ = 210 nm) with peak area percentages. Disclose any purification methods (e.g., recrystallization solvents, gradient elution) .
  • Reproducibility : Deposit detailed protocols in supplementary information, including equipment models, reagent grades, and reaction monitoring intervals .

Advanced: How can meta-analyses address discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound?

Q. Methodological Answer :

  • Data Aggregation : Compile published values from peer-reviewed studies, excluding non-peer-reviewed sources (e.g., patents, preprints). Use PRISMA guidelines for systematic literature reviews .
  • Statistical Harmonization : Adjust for methodological variations (e.g., temperature, ionic strength) using mixed-effects models. Weight studies by sample size and measurement precision .
  • Experimental Validation : Re-measure contentious properties under standardized conditions (IUPAC recommendations) and publish comparative datasets .

Basic: What safety protocols are critical when handling this compound in laboratory environments?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Follow institutional guidelines for organic solvent recycling .
  • Emergency Procedures : Maintain spill kits with absorbents (e.g., vermiculite) and eyewash stations. Document first-aid measures for dermal/ocular exposure (e.g., flushing with water for 15 minutes) .

Advanced: What computational strategies can predict the environmental fate or biodegradation pathways of this compound?

Q. Methodological Answer :

  • Software Tools : Employ EPI Suite for biodegradability estimates (e.g., BIOWIN models) and ChemAxon for metabolite prediction. Validate with experimental microcosm studies (e.g., OECD 301B tests) .
  • Molecular Dynamics (MD) : Simulate interactions with soil matrices or microbial enzymes (e.g., esterases) to identify degradation hotspots. Use GROMACS or AMBER force fields .
  • Data Integration : Cross-reference computational results with high-resolution LC-MS/MS data from biodegradation assays to confirm pathway accuracy .

Basic: How should researchers address batch-to-batch variability in this compound synthesis?

Q. Methodological Answer :

  • Process Control : Standardize reagent sources, storage conditions (e.g., desiccants for anhydrous reactants), and stirring rates. Document ambient humidity and temperature .
  • Quality Control (QC) : Implement in-process checks (e.g., TLC at 30-minute intervals) and post-synthesis NMR/HPLC batch testing. Reject batches with >5% impurity variance .

Advanced: What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data of this compound in cell cultures?

Q. Methodological Answer :

  • Dose-Response Modeling : Fit data to a four-parameter logistic curve (4PL) using software like GraphPad Prism. Calculate EC₅₀ values with 95% confidence intervals .
  • Outlier Handling : Apply Grubbs’ test (α = 0.01) to exclude aberrant replicates. Use hierarchical modeling to account for plate-to-plate variability .
  • Meta-Analysis : Pool data from multiple assays via random-effects models, adjusting for cell line heterogeneity (e.g., HepG2 vs. HEK293) .

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